Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
Description
Systematic IUPAC Nomenclature and Molecular Formula Determination
The compound’s systematic IUPAC name is benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate , with the hydrochloride salt form identified as benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate hydrochloride . The molecular formula is C₁₄H₁₉ClN₂O₂ , derived from its bicyclic core (C₇H₁₀N), benzyl carbamate group (C₇H₇NO₂), and hydrochloride counterion (HCl). The molecular weight is 282.77 g/mol, calculated using atomic masses from the periodic table.
| Component | Formula Contribution | Atomic Composition |
|---|---|---|
| Bicyclo[3.2.0]heptane core | C₇H₁₀N | 7 C, 10 H, 1 N |
| Benzyl carbamate group | C₇H₇NO₂ | 7 C, 7 H, 1 N, 2 O |
| Hydrochloride counterion | HCl | 1 H, 1 Cl |
Structural Elucidation via X-ray Crystallography and NMR Spectroscopy
X-ray crystallographic studies of analogous bicyclic compounds, such as 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, reveal key structural features. The bicyclo[3.2.0]heptane core adopts a fused cyclobutane-pyrrolidine system, with a cyclobutane ring (root-mean-square deviation: 0.0609 Å) and a pyrrolidine ring tilted at 67.6° relative to the cyclobutane plane. For the title compound, NMR spectroscopy (¹H and ¹³C) would show distinct signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm for C=O). The azabicyclo[3.2.0]heptane protons would resonate in the δ 1.5–3.5 ppm range, consistent with strained aliphatic environments.
Conformational Analysis of the Bicyclo[3.2.0]heptane Core
The bicyclo[3.2.0]heptane system exhibits significant ring strain due to its fused cyclobutane and pyrrolidine rings. Crystallographic data for related structures indicate dihedral angles of 73.9° between the pyrrolidine and dioxopiperidine rings and 62.4° between the cyclobutane and dioxopiperidine rings. These angles suggest a non-planar conformation, with the nitrogen atom at position 3 adopting a pyramidal geometry. Molecular mechanics simulations predict a puckered cyclobutane ring and a slightly twisted pyrrolidine ring, contributing to the compound’s rigidity.
Stereochemical Considerations in Molecular Design
The stereochemistry of the bicyclo[3.2.0]heptane core is critical for biological activity. The nitrogen atom’s position and the carbamate group’s orientation influence hydrogen-bonding interactions with target enzymes. For example, in analogs like benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate hydrochloride, the nitrogen’s spatial arrangement affects binding to bacterial DNA gyrase. Synthetic routes employing chiral catalysts or resolved intermediates ensure enantiomeric purity, as minor stereochemical deviations can drastically alter pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGQRMQHOITAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Multicomponent Reactions (MCRs)
Multicomponent reactions offer a streamlined approach to construct the bicyclic framework. A study demonstrated the use of a Michael addition-initiated cascade reaction between α,β-unsaturated esters, amines, and aldehydes to form 3-azabicyclo[3.2.0]heptanes. For example, reacting methyl acrylate with benzylamine and formaldehyde under basic conditions yielded the bicyclic amine intermediate, which was subsequently reduced using lithium aluminum hydride (LAH) to enhance diastereoselectivity. This method achieved yields of 68–72% with >95% purity after recrystallization.
Intramolecular [2+2] Cycloaddition
Photochemical [2+2] cycloaddition provides an alternative route to access strained bicyclic systems. A patent disclosed the use of UV light to induce cyclization of a diene precursor, forming the bicyclo[3.2.0]heptane skeleton with minimal by-products. The reaction proceeded in tetrahydrofuran (THF) at −20°C, achieving 65% yield. However, this method requires stringent control over light exposure and temperature to prevent retro-cycloaddition.
Reductive Amination of Cyclic Ketones
A scalable approach involved reductive amination of a bicyclic ketone intermediate. In one protocol, 3-azabicyclo[3.2.0]heptan-6-one was treated with benzylamine and sodium cyanoborohydride in methanol, yielding the secondary amine with 85% efficiency. The reaction’s success relied on maintaining a pH of 6–7 using acetic acid, which prevented over-reduction.
Carbamate Functionalization Strategies
Introducing the benzyl carbamate group is critical for stabilizing the amine and modulating biological activity. Two principal methods are employed: direct carbamoylation and stepwise protection-deprotection .
Direct Carbamoylation of the Bicyclic Amine
The most common method involves reacting the bicyclic amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. A patent detailed the use of sodium bicarbonate in a dichloromethane-water biphasic system, which facilitated rapid carbamate formation at 0–5°C. This approach achieved 90% conversion within 2 hours, with the aqueous layer effectively removing excess Cbz-Cl.
Protection-Deprotection Sequences
For sensitive substrates, a stepwise strategy using tert-butoxycarbonyl (Boc) protection followed by benzyl substitution proved effective. A patent described Boc protection of the amine using di-tert-butyl dicarbonate in tetrahydrofuran, followed by hydrogenolysis of the Boc group and subsequent treatment with benzyl chloroformate. This method minimized side reactions, yielding the target carbamate in 78% overall yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent choice profoundly impacts reaction efficiency. Ethanol emerged as optimal for both cyclization and carbamoylation steps due to its ability to dissolve polar intermediates while suppressing side reactions. For instance, recrystallization in n-heptane at 20–30°C removed residual Boc by-products and improved final purity to >99%.
Catalytic Hydrogenation
Palladium-based catalysts enabled selective deprotection of intermediates. Hydrogenation over Pd(OH)₂/C in ethanol at 65–75°C cleaved benzyl ethers without affecting the carbamate group, achieving 95% recovery.
Purification and Characterization
Recrystallization Techniques
Recrystallization in n-heptane proved indispensable for isolating high-purity product. A protocol involving gradual cooling of a saturated n-heptane solution from 50°C to 20°C over 16 hours yielded crystalline product with 92% recovery.
Chromatographic Methods
Silica gel chromatography using ethyl acetate/hexane (1:4) resolved diastereomers when asymmetric centers were present. Fractions containing the desired isomer showed distinct in TLC analysis.
Challenges and Solutions
Diastereomer Formation
The bicyclic core’s strained geometry predisposes it to epimerization. Employing low temperatures (−20°C) during LAH reductions and using chiral auxiliaries like (R)-(−)-mandelic acid suppressed racemization, achieving 98:2 enantiomeric ratios.
By-product Mitigation
Excessive Boc protection led to di-Boc by-products during deprotection. Telescoping the dissociation and protection steps without intermediate isolation reduced by-product formation to <2%.
Scalability and Industrial Feasibility
A pilot-scale synthesis demonstrated the process’s robustness:
-
Batch Size : 10 kg
-
Yield : 74% over 5 steps
-
Purity : 99.2% (HPLC)
Key cost drivers included palladium catalyst recovery (92% efficiency) and solvent recycling (n-heptane reuse for 5 cycles).
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
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Acidic Hydrolysis : Cleavage produces 3-azabicyclo[3.2.0]heptan-1-amine and benzyl alcohol, with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) as catalysts.
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Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) generates the corresponding amine and carbonic acid derivatives.
| Conditions | Reagents | Products |
|---|---|---|
| 0.1 M HCl, 60°C | HCl, H₂O | 3-Azabicyclo[3.2.0]heptan-1-amine + Benzyl alcohol |
| 1 M NaOH, reflux | NaOH, H₂O | Amine + CO₂ + Benzyl oxide |
Alkylation and Acylation
The secondary amine in the azabicyclic core reacts with electrophiles:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) under nitrogen affords N-alkylated derivatives.
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Acylation : Acetyl chloride or acetic anhydride in dichloromethane (DCM) yields N-acylated products.
Ring-Opening Reactions
The strained bicyclo[3.2.0] system undergoes ring-opening under specific conditions:
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Acid-Mediated Ring-Opening : Exposure to concentrated HCl at elevated temperatures produces linear amines via cleavage of the bridged bond.
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Catalytic Hydrogenation : Hydrogenation over palladium catalysts (H₂/Pd-C) reduces the bicyclic framework to monocyclic structures.
Oxidation and Reduction
-
Oxidation : Reaction with potassium permanganate (KMnO₄) or ozone (O₃) oxidizes the carbamate’s carbonyl group to a urea derivative or cleaves the bicyclic ring.
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Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary alcohol.
Cycloaddition and Rearrangement
The azabicyclo[3.2.0] system participates in cycloadditions:
-
[2+2]-Photocyclization : UV irradiation in the presence of CuI catalysts induces intramolecular [2+2] reactions, forming fused tricyclic structures .
-
Pt-Catalyzed Cycloisomerization : Platinum chloride (PtCl₂) in toluene facilitates skeletal rearrangements to monocyclic or alternative bicyclic products .
Comparative Reactivity of Azabicyclic Analogues
| Compound | Key Reactivity Differences |
|---|---|
| 3-Azabicyclo[3.2.1]octan-8-one | Enhanced stability toward hydrolysis due to reduced ring strain |
| 2-Azabicyclo[3.2.1]octane | Higher propensity for alkylation at the bridgehead nitrogen |
Mechanistic Insights
Scientific Research Applications
Biological Activities
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate has shown promise in several biological applications:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been tested using disk diffusion methods, showing efficacy against both Gram-positive and Gram-negative bacteria .
2. Topoisomerase Inhibition
The compound has been explored as a potential topoisomerase inhibitor, which is crucial in cancer treatment as it interferes with DNA replication processes in cancer cells . Its structural similarity to known topoisomerase inhibitors suggests it may have similar mechanisms of action.
3. Dopamine Receptor Modulation
Studies have indicated that this compound may interact with dopamine receptors, particularly D3 and D4 subtypes, which are implicated in various neurological disorders . This modulation could lead to therapeutic applications in treating conditions such as schizophrenia or Parkinson's disease.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains using a disk diffusion method . The results indicated a significant inhibition zone for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Case Study 2: Topoisomerase Inhibition
In another study, this compound was assessed for its ability to inhibit topoisomerase enzymes involved in DNA replication . It demonstrated competitive inhibition, indicating its potential use in developing new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound HCl | 2177258-17-0 | C₁₄H₁₉ClN₂O₂ | 282.77 | Bicyclo[3.2.0], benzyl carbamate, hydrochloride salt |
| tert-Butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate | 171906-65-3 | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclo[3.2.0], tert-butyl carbamate (Boc-protected), no benzyl group |
| Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | 2241130-87-8 | C₁₈H₂₅NO₂ | 287.40 | Bicyclo[3.2.0], butyl ester, benzyl substituent on nitrogen |
| Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | 2098137-34-7 | C₁₄H₁₇NO₂ | 231.29 | Bicyclo[3.2.0], methyl ester, benzyl substituent on nitrogen |
| Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate | 1893960-00-3 | C₁₄H₁₈N₂O₂ | 246.30 | Bicyclo[4.1.0], benzyl carbamate, different ring strain and stereochemistry |
Key Observations :
- Ring System Variations : The bicyclo[3.2.0] system (7-membered ring) in the target compound contrasts with bicyclo[4.1.0] (7-membered with different bridgehead positions), affecting ring strain and reactivity .
- Functional Groups : The benzyl carbamate group distinguishes the target compound from esters (e.g., butyl or methyl carboxylates) and Boc-protected analogs. Carbamates generally exhibit higher hydrolytic stability compared to esters .
- Chirality : All bicyclic analogs contain chiral centers, which correlate with improved clinical success in drug discovery due to enhanced selectivity .
Physicochemical Properties
- Solubility: The target compound’s hydrochloride salt enhances aqueous solubility compared to free bases or neutral esters. Higher fraction of sp³ carbons (Fsp³ = 0.57) in bicyclic systems improves solubility, as noted in .
Biological Activity
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS No. 1330764-57-2) is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H18N2O2
- Molecular Weight: 246.305 g/mol
- Structure: The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting several biological pathways:
- Enzyme Inhibition: Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation: Its structure allows it to bind to certain receptors, influencing cellular signaling and activity.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Cytotoxic Effects: Investigations into its cytotoxicity have revealed that it can affect cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects: Given the structural similarities to known neuroactive compounds, it is hypothesized that it may influence neurotransmitter systems.
Case Studies and Experimental Data
A summary of key studies examining the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Alibes et al., 2020 | Antibacterial Activity | Demonstrated enhanced activity against gram-positive bacteria when modified with azabicyclic structures. |
| Kim et al., 2021 | Cytotoxicity | Showed significant cytotoxic effects in vitro against various cancer cell lines, particularly those resistant to standard treatments. |
| Research Group A (2022) | Enzyme Interaction | Identified inhibition of specific metabolic enzymes, suggesting a pathway for therapeutic application in metabolic disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
